molecular formula C26H26F3N3O2S B460260 N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 488744-47-4

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460260
CAS No.: 488744-47-4
M. Wt: 501.6g/mol
InChI Key: KVFZPZXXFQCFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the adamantyl group, methoxyphenyl group, and trifluoromethyl group in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenes and pyridine derivatives.

    Introduction of the Adamantyl Group: This step may involve the use of adamantyl halides or adamantyl carboxylic acids in the presence of suitable catalysts.

    Functionalization with Methoxyphenyl and Trifluoromethyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group or to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while substitution reactions could introduce various functional groups into the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.

    Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Adamantyl-Containing Compounds: Compounds with the adamantyl group but different core structures.

    Methoxyphenyl and Trifluoromethyl Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O2S/c1-34-17-4-2-16(3-5-17)19-9-18(26(27,28)29)20-21(30)22(35-24(20)31-19)23(33)32-25-10-13-6-14(11-25)8-15(7-13)12-25/h2-5,9,13-15H,6-8,10-12,30H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFZPZXXFQCFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.